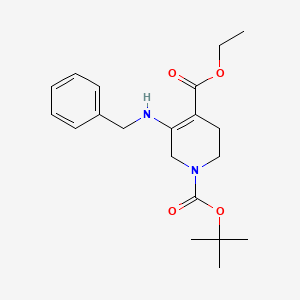
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pyridine ring substituted with benzylamino and ester groups, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions.
Esterification: The ester groups are added through esterification reactions using tert-butyl and ethyl alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylamino and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can bind to enzymes or receptors, modulating their activity. The ester groups may also play a role in the compound’s bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the benzylamino group.
4-(4-Bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a bromophenyl group instead of benzylamino.
Uniqueness
5-Benzylamino-3,6-dihydro-2H-pyridine-1,4-dicarboxylic acid 1-tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H28N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-ethyl 5-(benzylamino)-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,21H,5,11-14H2,1-4H3 |
Clave InChI |
SFJLFMAUDRAKFC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CN(CC1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















